3-Methoxyphenoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

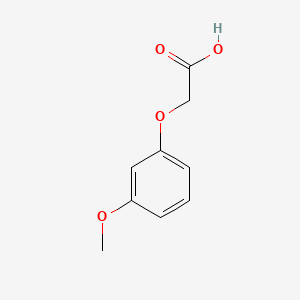

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDPQRIYMMZJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174991 | |

| Record name | Acetic acid, (3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-24-6 | |

| Record name | Acetic acid, (3-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2088-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Synthetic Auxin: A Technical History of 3-Methoxyphenoxyacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenoxyacetic acid, a synthetic derivative of the phenoxyacetic acid class of compounds, has found its place in various scientific endeavors, from agricultural research to potential pharmaceutical applications. While the precise moment of its initial synthesis and the identity of its discoverer remain elusive in readily available historical records, its existence is firmly rooted in the broader exploration of plant growth regulators, commonly known as auxins, which began in the late 19th and early 20th centuries. This technical guide delves into the history, synthesis, and fundamental properties of this compound, providing a comprehensive resource for professionals in the field.

The study of phenoxyacetic acids as synthetic auxins gained significant momentum following the discovery of the natural auxin, indole-3-acetic acid (IAA). Researchers sought to create synthetic analogs with enhanced stability and specific activities. The foundational synthesis of phenoxyacetic acid itself was first reported in 1880, laying the groundwork for the creation of a vast array of substituted derivatives, including the subject of this guide.

Synthesis and Experimental Protocols

The primary and most historically significant method for synthesizing this compound is the Williamson ether synthesis. This straightforward and robust reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

General Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized representation based on established chemical principles for the synthesis of phenoxyacetic acids.

Materials:

-

3-Methoxyphenol (guaiacol)

-

Sodium hydroxide (NaOH) or other suitable base

-

Chloroacetic acid or an ester thereof (e.g., ethyl chloroacetate)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Formation of the Phenoxide: 3-Methoxyphenol is dissolved in a suitable solvent. An equimolar amount of a strong base, such as sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the sodium 3-methoxyphenoxide. This reaction is typically carried out at room temperature.

-

Nucleophilic Substitution: To the solution containing the phenoxide, chloroacetic acid (or its ester) is added. The reaction mixture is then heated to reflux to facilitate the nucleophilic attack of the phenoxide on the alpha-carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage.

-

Hydrolysis (if using an ester): If an ester of chloroacetic acid was used, a subsequent hydrolysis step is necessary. This is typically achieved by adding a base (like NaOH) and heating to convert the ester to the carboxylate salt.

-

Acidification and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield the final product.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 2088-24-6 |

| Appearance | White to off-white solid |

| Melting Point | 118-121 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water. |

| pKa | ~3.1 (Estimated based on similar structures) |

Biological Activity and Applications

As a derivative of phenoxyacetic acid, this compound exhibits auxin-like activity, meaning it can influence plant growth and development. The specific effects and potency of the 3-methoxy substitution compared to other substitutions have been a subject of academic and industrial research. Its primary historical and ongoing relevance lies in the following areas:

-

Plant Biology Research: Used as a tool to study auxin signaling pathways and the structure-activity relationships of plant growth regulators.

-

Agrochemical Development: While not a major commercial herbicide itself, it serves as a lead compound or intermediate in the synthesis of more complex and selective herbicides.

-

Pharmaceutical Research: The phenoxyacetic acid scaffold is present in some drug molecules, and derivatives like this compound are synthesized and screened for various biological activities.

Signaling Pathway Context

The biological activity of this compound as a synthetic auxin is mediated through the established auxin signaling pathway in plants. The core of this pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Simplified auxin signaling pathway initiated by compounds like this compound.

Conclusion

While the specific historical details of the discovery of this compound are not as well-documented as some of its more famous chemical relatives, its synthesis and properties are well understood within the broader context of phenoxyacetic acid chemistry. The Williamson ether synthesis remains a cornerstone of its production, and its biological activity as a synthetic auxin continues to be relevant in both fundamental and applied research. This guide provides a foundational technical overview for professionals working with this and related compounds, highlighting the key experimental and conceptual frameworks necessary for its effective use.

The Biological Activities of 3-Methoxyphenoxyacetic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide aims to provide a comprehensive overview of the known biological activities of 3-Methoxyphenoxyacetic acid. However, a thorough review of the existing scientific literature reveals a significant scarcity of specific data for this particular compound. While the broader class of phenoxyacetic acid derivatives has been investigated for various biological effects, including herbicidal, antimicrobial, and anticancer activities, dedicated studies on this compound are largely absent. This document will summarize the known activities of related phenoxyacetic acid compounds to provide a contextual framework and highlight the current knowledge gap regarding this compound.

Introduction to Phenoxyacetic Acids

Phenoxyacetic acids are a class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. They are structurally related to the plant hormone auxin (indole-3-acetic acid), and as such, many synthetic phenoxyacetic acid derivatives have been developed and utilized for their plant growth-regulating properties.[1][2] The biological effects of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring.

General Biological Activities of Phenoxyacetic Acid Derivatives

Plant Growth Regulation and Herbicidal Activity

The most well-documented bioactivity of phenoxyacetic acids is their role as synthetic auxins.[1][2] At low concentrations, they can promote plant growth, while at higher concentrations, they exhibit herbicidal effects, particularly against broadleaf weeds.[3] The mechanism of action involves mimicking endogenous auxin, leading to uncontrolled growth and eventual plant death.

Antimicrobial and Antifungal Activities

Various derivatives of phenoxyacetic acid have been investigated for their potential as antimicrobial and antifungal agents. For instance, certain methoxyphenol compounds have demonstrated antibacterial activity against foodborne pathogens and food spoilage bacteria.[5] Additionally, some synthetic amides derived from phenoxyacetic acid have shown antifungal activity.[6] However, no specific studies have reported the antimicrobial or antifungal efficacy of this compound.

Anticancer and Cytotoxic Activities

The potential of phenoxyacetic acid derivatives as anticancer agents has been an area of active research. Studies have shown that certain 2-arylbenzoxazole acetic acid derivatives exhibit cytotoxic activity against cancer cell lines.[7] Furthermore, some flavone-8-acetic acid analogues, which may contain a methoxy-substituted phenoxy group, have been synthesized and evaluated for their direct and indirect antiproliferative effects on human tumor cell lines.[8] One study on 7-methoxy-3-arylflavone-8-acetic acids, which are structurally more complex but contain a related moiety, reported moderate direct cytotoxicities.[8] Despite these findings for related structures, there is a lack of direct evidence for the anticancer or cytotoxic properties of this compound itself.

Anti-inflammatory Activity

Substituted (2-phenoxyphenyl)acetic acids have been synthesized and shown to possess anti-inflammatory activity.[9][10] The nature and position of substituents on the phenoxy ring were found to be critical for this activity. While this suggests that phenoxyacetic acid derivatives can have anti-inflammatory potential, no such activity has been specifically documented for this compound.

Data on this compound: A Notable Gap

Despite the diverse biological activities reported for the broader class of phenoxyacetic acids, a comprehensive search of the scientific literature reveals a significant lack of specific data for this compound. Key information that is currently unavailable includes:

-

Quantitative Biological Activity Data: There are no publicly available IC50, EC50, or other quantitative measures of biological activity for this compound in various assays (e.g., enzyme inhibition, receptor binding, cell viability).

-

Detailed Experimental Protocols: Specific experimental methodologies for testing the biological activities of this compound have not been published.

-

Mechanisms of Action and Signaling Pathways: The molecular targets and signaling pathways through which this compound might exert any biological effects remain uninvestigated.

Due to this absence of specific data, it is not possible to construct the requested quantitative data tables or signaling pathway diagrams for this compound at this time.

Future Directions

The lack of data on the biological activities of this compound represents a clear research gap. Given the diverse activities of other phenoxyacetic acid derivatives, future studies could be directed towards:

-

Screening for Biological Activities: A broad-based screening of this compound for various biological activities, including plant growth regulation, antimicrobial, anticancer, and anti-inflammatory effects, would be a valuable first step.

-

Quantitative Assays: Should any significant activity be identified, detailed quantitative assays should be performed to determine its potency and efficacy.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological effects would be crucial for understanding its potential applications.

Conclusion

References

- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 2. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis, selective cytotoxicities and probable mechanism of action of 7-methoxy-3-arylflavone-8-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Methoxyphenoxyacetic Acid

For Immediate Release

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-Methoxyphenoxyacetic acid, a compound of interest within the phenoxyacetic acid class. Due to a lack of direct research on this specific molecule, this paper extrapolates its mechanism based on the well-established action of structurally analogous auxin-like herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This document is intended for researchers, scientists, and drug development professionals engaged in herbicide research and development.

Core Mechanism: Mimicry of a Master Plant Hormone

The central hypothesis for the mechanism of action of this compound is that it functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1]. At the molecular level, synthetic auxins disrupt normal plant growth processes by inducing uncontrolled and unsustainable cell division and elongation, ultimately leading to plant death[2][3]. This herbicidal activity is particularly effective against broadleaf weeds, while monocots often exhibit greater tolerance[2][4].

The primary targets of synthetic auxins are a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) receptors[4][5]. In the presence of auxin or a synthetic mimic, these receptors form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins[5][6]. This binding event acts as a "molecular glue," targeting the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[5].

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of various genes. This leads to a massive and uncontrolled transcription of genes involved in growth and development, resulting in the characteristic herbicidal effects of epinasty, cell elongation, and eventually, plant death[5][7].

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. This pathway highlights the key molecular players and their interactions, leading to the herbicidal phenotype.

Quantitative Data: Receptor Binding and Herbicidal Activity

The efficacy of phenoxyacetic acid herbicides is influenced by their binding affinity to different TIR1/AFB receptors and their ability to induce downstream physiological responses. The following tables summarize key quantitative data for representative phenoxyacetic acid derivatives. While data for this compound is not available, the structure-activity relationship (SAR) of related compounds provides valuable insights. The presence and position of substituents on the phenoxy ring are known to affect herbicidal activity[8][9].

Table 1: Relative Binding of Phenoxyacetic Acid Herbicides to Arabidopsis TIR1/AFB Receptors

| Compound | TIR1 Binding (%) | AFB2 Binding (%) | AFB5 Binding (%) |

| Indole-3-acetic acid (IAA) | 100 | 100 | 100 |

| 2,4-D | 55 | 60 | 45 |

| MCPA | 45 | 50 | 35 |

| Mecoprop | 75 | 80 | 65 |

| Dichlorprop | 80 | 85 | 70 |

Data adapted from a study assessing binding to purified Arabidopsis thaliana TIR1/AFB proteins. Binding is expressed as a percentage relative to the binding of the natural auxin, IAA.

Table 2: Herbicidal Efficacy of Phenoxyacetic Acid Derivatives on Brassica campestris

| Compound | IC50 (mmol L⁻¹) - Root Growth | IC50 (mmol L⁻¹) - Shoot Growth |

| 2,4-D | ~0.0002 | ~0.0002 |

| MCPA | ~0.0002 | ~0.0002 |

IC50 values represent the concentration required to inhibit growth by 50%. Data extracted from a study on longifolene-derived ammonium phenoxyacetates.[1]

Experimental Protocols

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Root Growth Inhibition Assay

This assay provides a quantitative measure of the herbicidal effect of a compound on plant development.

Protocol:

-

Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and place them on Murashige and Skoog (MS) agar plates.

-

Vernalization and Germination: Stratify the seeds at 4°C for 2 days in the dark, followed by germination and growth under a 16-hour light/8-hour dark cycle at 22°C for 4-5 days.

-

Treatment: Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a solvent control.

-

Seedling Transfer: Carefully transfer seedlings of uniform size to the treatment plates.

-

Incubation and Measurement: Incubate the plates vertically for 3-5 days. Measure the primary root length of the seedlings.

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the IC50 value.

In Vitro TIR1/AFB Binding Assay (Surface Plasmon Resonance)

This biophysical technique allows for the direct measurement of binding affinity between the herbicide and its receptor targets.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from a suitable expression system (e.g., insect cells).

-

Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated sensor chip.

-

Binding Analysis: Inject a solution containing the purified TIR1/AFB protein and this compound at various concentrations over the sensor chip surface.

-

Data Acquisition: Monitor the change in the surface plasmon resonance signal in real-time to determine the association and dissociation rates.

-

Kinetic Analysis: Calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity.

Auxin-Induced Gene Expression Analysis (qRT-PCR)

This method quantifies the change in the transcript levels of auxin-responsive genes following herbicide treatment.

Protocol:

-

Plant Treatment: Treat Arabidopsis seedlings with a specific concentration of this compound for a defined time course (e.g., 0, 1, 3, 6 hours).

-

RNA Extraction: Harvest the plant tissue and extract total RNA using a suitable method (e.g., Trizol or a column-based kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR: Perform real-time PCR using gene-specific primers for known auxin-responsive genes (e.g., GH3.3, SAUR-AC1) and a reference gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression in treated samples compared to the untreated control using the ΔΔCt method.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural analogy to well-characterized phenoxyacetic acid herbicides provides a strong foundation for a hypothesized mechanism. It is proposed that this compound functions as a synthetic auxin, binding to TIR1/AFB receptors and triggering the degradation of Aux/IAA repressors. This leads to the uncontrolled expression of auxin-responsive genes, resulting in phytotoxicity. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the validation of this hypothesis and a deeper understanding of the molecular interactions of this compound. Further research, particularly quantitative binding studies and transcriptomic analyses, will be crucial in definitively elucidating the precise mechanism of action of this compound and its potential as a novel herbicidal agent.

References

- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxyphenoxyacetic Acid: A Comprehensive Technical Analysis for Plant Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acids represent a significant class of synthetic auxins, molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1]. These compounds are characterized by a phenoxy group linked to a carboxylic acid moiety and have found widespread application in agriculture as herbicides, particularly for the control of broadleaf weeds[2][3]. Their mechanism of action involves the disruption of normal plant growth and development by overwhelming the endogenous auxin signaling pathways[3]. This guide provides a detailed technical overview of 3-Methoxyphenoxyacetic acid, a mono-substituted phenoxyacetic acid, within the broader context of auxin-like plant growth regulators. While direct and extensive research on the plant growth regulatory effects of this compound is limited, this document consolidates available information on its chemical properties, synthesis, and the established biological activities of structurally related compounds. It also presents detailed experimental protocols for its synthesis and biological evaluation, providing a framework for future research into its potential as a plant growth regulator or phytotoxic agent.

A crucial point of consideration is the biological activity of its structural isomer, 3-methoxyphenylacetic acid (3-MOPAA). Research has identified 3-MOPAA as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani, where it induces necrotic lesions on tobacco leaves[4][5]. This finding underscores the profound impact that subtle changes in molecular structure, such as the position of the methoxy group, can have on biological activity, shifting a compound from a potential growth promoter to a toxin.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀O₄ | [6] |

| Molecular Weight | 182.17 g/mol | [6] |

| CAS Number | 2088-24-6 | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water | [7] |

| Acidity | Moderately acidic due to the carboxylic acid group | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This typically involves the reaction of a sodium phenoxide with a haloalkanoate. A general protocol for the synthesis of phenoxyacetic acids is adapted here for this compound.

Experimental Protocol: Synthesis from 3-Methoxyphenol

Materials:

-

3-Methoxyphenol (Guaiacol, if starting from 2-methoxyphenol)[8][9]

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

pH meter or pH paper

Procedure:

-

Preparation of Sodium 3-Methoxyphenoxide:

-

In a round-bottom flask, dissolve a specific molar equivalent of 3-methoxyphenol in a minimal amount of ethanol.

-

Separately, prepare an aqueous solution of sodium hydroxide (1 molar equivalent).

-

Slowly add the sodium hydroxide solution to the 3-methoxyphenol solution with constant stirring. The reaction is exothermic and forms sodium 3-methoxyphenoxide.

-

-

Preparation of Sodium Chloroacetate:

-

In a separate beaker, dissolve chloroacetic acid (1.1 molar equivalents) in deionized water.

-

Cool the solution in an ice bath and slowly neutralize it with a concentrated solution of sodium hydroxide until the pH is neutral (pH 7). This forms sodium chloroacetate.

-

-

Reaction:

-

Add the sodium chloroacetate solution to the flask containing the sodium 3-methoxyphenoxide.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (pH 1-2). This will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

The following diagram illustrates the general workflow for the synthesis of phenoxyacetic acids.

Biological Activity as a Plant Growth Regulator

Phenoxyacetic acids are recognized as synthetic auxins that can elicit a range of physiological responses in plants, from growth promotion at low concentrations to herbicidal effects at higher doses[1][10]. The biological activity is highly dependent on the chemical structure, including the nature and position of substituents on the phenyl ring[11][12].

Structure-Activity Relationship

Studies on various substituted phenoxyacetic and phenylacetic acids have revealed key structural features that determine their auxin activity[11][12]. For phenylacetic acids, the meta position on the phenyl ring has been identified as being particularly important for growth-promoting activity[11]. This makes the 3-methoxy substitution in this compound a point of significant interest. However, as noted, its isomer, 3-methoxyphenylacetic acid, exhibits phytotoxicity[4]. This highlights the critical and often unpredictable influence of substituent placement on the ultimate biological effect.

Potential Mechanism of Action

If this compound were to act as a synthetic auxin, its mechanism of action would likely involve the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex[13]. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome[13]. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which in turn regulate the transcription of a wide array of auxin-responsive genes, ultimately leading to changes in plant growth and development.

The following diagram illustrates the canonical auxin signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound as a plant growth regulator, a series of standardized bioassays are required. The following protocols for the Avena coleoptile curvature test and the Arabidopsis thaliana root elongation assay are widely used to assess auxin-like activity.

Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth induced by the unilateral application of an auxin[5].

Materials:

-

Oat (Avena sativa) seeds

-

Agar

-

Petri dishes

-

Filter paper

-

Microscope slides

-

Razor blades

-

Solutions of this compound at various concentrations

-

Control solution (buffer)

-

Dark growth chamber

-

Red light source

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for approximately 3 days until the coleoptiles are 2-3 cm long.

-

Coleoptile Preparation: Under a dim red light, decapitate the coleoptiles by removing the apical 2 mm.

-

Agar Block Preparation: Prepare 1.5% agar blocks and cut them into uniform sizes (e.g., 2x2x1 mm). Prepare a series of agar blocks containing different concentrations of this compound and control blocks with no test compound.

-

Application: Place a single agar block asymmetrically on the cut surface of each decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

-

Measurement: Measure the angle of curvature of the coleoptiles. A positive auxin response will result in a curvature away from the side of the agar block application.

-

Data Analysis: Plot the angle of curvature against the logarithm of the this compound concentration to generate a dose-response curve.

Arabidopsis thaliana Root Elongation Assay

This assay is a sensitive method to quantify the effects of auxins and other compounds on root growth[14][15].

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium

-

Sucrose

-

Agar

-

Petri dishes

-

Sterile water

-

Solutions of this compound at various concentrations

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on MS medium containing 1% sucrose and solidified with 0.8% agar.

-

Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

-

Treatment: After 4-5 days of growth, transfer seedlings of uniform size to new MS plates containing a range of concentrations of this compound.

-

Incubation: Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the agar.

-

Measurement: Mark the position of the root tip at the time of transfer and measure the root elongation daily for several days.

-

Data Analysis: Calculate the percentage of root growth inhibition or promotion relative to the control for each concentration. Plot this against the logarithm of the this compound concentration to create a dose-response curve.

The following diagram outlines the workflow for the Arabidopsis root elongation assay.

Quantitative Data and Analysis

Table 2: Hypothetical Dose-Response of this compound on Arabidopsis Root Elongation

| Concentration (µM) | Predicted % Root Growth Inhibition | Predicted Phenotype |

| 0 (Control) | 0% | Normal root growth |

| 0.01 | ~5-10% | Slight inhibition or no effect |

| 0.1 | ~20-40% | Moderate inhibition |

| 1 | ~60-80% | Strong inhibition |

| 10 | >90% | Severe inhibition, potential necrosis |

| 100 | 100% | Complete inhibition, phytotoxicity |

It is critical to experimentally validate these predictions. The phytotoxicity observed with 3-methoxyphenylacetic acid suggests that this compound may also exhibit inhibitory or toxic effects, potentially at lower concentrations than those that might induce a typical auxin-like growth promotion.

Conclusion and Future Directions

This compound remains a compound of interest within the broader class of phenoxyacetic acid-based plant growth regulators. While its precise biological activity in plants is yet to be fully elucidated, the established auxin-like properties of this chemical family provide a strong rationale for its investigation. The phytotoxicity of its isomer, 3-methoxyphenylacetic acid, introduces a compelling layer of complexity, suggesting that the 3-methoxy substitution could lead to a range of biological outcomes, from growth regulation to inhibition and toxicity.

Future research should focus on a systematic evaluation of this compound's effects on various plant species using the standardized bioassays outlined in this guide. Dose-response studies are essential to determine its concentration-dependent effects on key developmental processes such as root and shoot elongation, lateral root formation, and seed germination. Furthermore, molecular docking studies with auxin receptors like TIR1 could provide valuable insights into its potential binding affinity and mode of action at the molecular level. The synthesis of a series of methoxy-substituted phenoxyacetic acid isomers and their comparative biological evaluation would be instrumental in dissecting the structure-activity relationships and understanding the precise role of the methoxy group's position in determining auxin-like or phytotoxic activity. Such studies will not only clarify the role of this compound but also contribute to the broader understanding of synthetic auxin design and function in plant biology.

References

- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 2. [PDF] Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors | Semantic Scholar [semanticscholar.org]

- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 4. Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. CAS 2088-24-6: this compound | CymitQuimica [cymitquimica.com]

- 8. Guaiacol - Wikipedia [en.wikipedia.org]

- 9. lookchem.com [lookchem.com]

- 10. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. charodelgenio.weebly.com [charodelgenio.weebly.com]

- 15. Different Effects of Reactive Species Generated from Chemical Donors on Seed Germination, Growth, and Chemical Contents of Oryza sativa L - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methoxyphenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyphenoxyacetic acid (CAS No: 2088-24-6), a key organic compound with applications in pharmaceutical and chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.20 | Triplet | 1H | Ar-H |

| ~6.75 | Multiplet | 3H | Ar-H |

| ~4.65 | Singlet | 2H | -O-CH₂- |

| ~3.78 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O |

| ~160 | Ar-C-O |

| ~158 | Ar-C-OCH₃ |

| ~130 | Ar-CH |

| ~108 | Ar-CH |

| ~107 | Ar-CH |

| ~102 | Ar-CH |

| ~65 | -O-CH₂- |

| ~55 | -OCH₃ |

Note: The NMR data presented is predicted based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium to Strong | C=C stretch (Aromatic ring) |

| 1250-1200 | Strong | C-O stretch (Aryl ether) |

| 1150-1050 | Strong | C-O stretch (Alkyl ether) |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~85 | [M]⁺ (Molecular Ion) |

| 137 | ~100 | [M - COOH]⁺ |

| 109 | Moderate | [M - COOH - CO]⁺ or [C₇H₉O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The mass spectrometry data is based on Electron Ionization (EI) and represents a plausible fragmentation pattern. The base peak is assigned a relative intensity of 100%.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

Instrumentation: An Electron Ionization (EI) mass spectrometer is used.

-

Ionization and Fragmentation:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and subsequent fragmentation.

-

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

physical and chemical properties of 3-Methoxyphenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential biological relevance of 3-Methoxyphenoxyacetic acid. The information is curated for professionals in research and development, offering a foundational understanding of this compound.

Core Physical and Chemical Properties

This compound is an organic compound featuring a phenoxyacetic acid structure with a methoxy group substituent on the phenyl ring.[1] This substitution influences its chemical characteristics and biological activity.[1] The compound typically presents as a white to pale cream crystalline solid.[1][2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 182.17 g/mol | [3][4] |

| Melting Point | 113.0 - 122.0 °C | [2] |

| Appearance | White to off-white crystalline solid; Pale cream to cream crystals or powder | [1][2] |

| Solubility | Soluble in organic solvents; Limited solubility in water | [1] |

| CAS Number | 2088-24-6 | [1][2][3][4] |

Experimental Protocols

Synthesis and Purification Workflow

A common synthetic route to phenoxyacetic acids involves the Williamson ether synthesis. This general workflow can be adapted for this compound, starting from 3-methoxyphenol and a haloacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) under basic conditions. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Methodologies:

-

Synthesis:

-

Reactants: Combine 3-methoxyphenol, a slight excess of ethyl chloroacetate, and a base such as anhydrous potassium carbonate in a suitable solvent like acetone.

-

Reaction Condition: The mixture is heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester intermediate.

-

-

Hydrolysis:

-

The crude ester is dissolved in an alcohol-water mixture containing a strong base like sodium hydroxide.

-

The solution is heated to hydrolyze the ester to the carboxylate salt.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

-

Purification:

-

The crude product is collected by filtration.

-

Purity is achieved through recrystallization. A common method for related compounds is crystallization from water or aqueous ethanol.[5] The solid is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, whereupon pure crystals form.

-

Structural Analysis

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the methoxy group, the aromatic ring protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton. Spectral data for the related compound 3-Methoxyphenylacetic acid is available for comparison.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-O stretching bands for the ether linkages.[4]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[4]

-

Melting Point Analysis: The melting point of the purified compound is measured and compared to the literature value to assess its purity. A sharp melting point range close to the known value indicates high purity.

Biological Activity and Signaling

Phenoxyacetic acid derivatives are well-known for their biological activities, particularly as herbicides and plant growth regulators.[1][7] The specific molecular structure and the nature of substituents on the aromatic ring are key determinants of their biological function.[7] this compound is noted for its role as a plant growth regulator, influencing various physiological processes in plants.[1]

While specific signaling pathways for this compound are not detailed in the available literature, plant growth regulators, like auxins (a class to which phenoxyacetic acids are related), typically function by binding to specific receptor proteins. This binding event initiates a signaling cascade that often leads to changes in gene expression, ultimately controlling cell division, elongation, and differentiation.

Below is a generalized diagram representing a hypothetical signaling pathway for a plant growth regulator.

References

- 1. CAS 2088-24-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]

- 6. 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

3-Methoxyphenoxyacetic Acid Derivatives: A Technical Guide to Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-methoxyphenoxyacetic acid represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, bioactivities, and mechanisms of action, with a focus on antimicrobial, herbicidal, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Synthesis of this compound Derivatives

The general synthetic route to this compound and its derivatives typically commences with guaiacol (2-methoxyphenol) as a starting material. A common method involves the Williamson ether synthesis, where guaiacol is reacted with an appropriate haloacetic acid or its ester in the presence of a base.[1]

A general synthetic scheme is outlined below:

Caption: General workflow for the synthesis of this compound derivatives.

Bioactivity of this compound Derivatives

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potential of phenoxyacetic acid derivatives as antimicrobial and antifungal agents. The introduction of various substituents on the phenoxy ring and modifications of the carboxylic acid moiety have led to the discovery of compounds with significant activity against a range of pathogens.

Table 1: Antimicrobial and Antifungal Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative | Test Organism | Bioactivity (MIC/Zone of Inhibition) | Reference |

| 2-(4-formyl-2-methoxyphenoxy) acetic acid derivatives | Mycobacterium tuberculosis H37Rv | Not specified in abstract | [2] |

| 4-chloro-3,5-dimethylphenoxy) acetic acid | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis | Good antimicrobial activity | [3] |

| 4-chloro-3,5-dimethylphenoxy) acetic acid | Trichophyton mentagrophytes, Candida albicans, Microsporum audouini | Good antifungal activity | [3] |

| 2-(4-(3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl) propanoyl) phenoxy) acetic acid | Serratia marcescens | Good antibacterial activity | [3] |

Herbicidal Activity

Phenoxyacetic acids are a well-established class of herbicides that mimic the action of the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[3] The herbicidal activity is influenced by the substitution pattern on the aromatic ring.

Table 2: Herbicidal Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative | Target Weeds | Bioactivity (e.g., IC50, % inhibition) | Reference |

| N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives | Echinochloa crusgalli, Lactuca sativa | IC50 = 42.7 g/ha for L. sativa (for compound 6an) | [4] |

| Quinazolinone-phenoxypropionate hybrids | Panicum miliaceum | Significant inhibition | [5] |

Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative | Target | Bioactivity (IC50) | Reference |

| Isoxazole derivatives of phenoxyacetic acid | COX-1/COX-2 | Potent COX-2 inhibitors | [6] |

| Origanum vulgare leaf extracts (containing phenoxyacetic acid analogues) | COX-2 | 74.52% inhibition at 500 µg/ml | [7] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Standardized microbial inoculum (0.5 McFarland).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B).

-

Negative control (broth with solvent).

Protocol:

-

Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbe with standard antibiotic), a negative control (broth only), and a growth control (microbe in broth).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Herbicidal Activity Assay: Seed Germination Inhibition

This assay evaluates the effect of compounds on the early growth of plants.[4][5]

Materials:

-

Petri dishes with filter paper.

-

Seeds of a model monocot (e.g., Echinochloa crusgalli) and dicot (e.g., Lactuca sativa).

-

Test compounds dissolved in a suitable solvent and diluted to various concentrations.

-

Control solution (solvent without the test compound).

-

Growth chamber with controlled light and temperature.

Protocol:

-

Place filter paper in Petri dishes and moisten with the test solutions of different concentrations.

-

Place a set number of seeds (e.g., 20) on the filter paper in each dish.

-

Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

After a set period (e.g., 7 days), measure the root and shoot length of the seedlings.

-

Calculate the percentage of inhibition compared to the control.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[6][7][11]

Materials:

-

COX-2 inhibitor screening assay kit (contains reaction buffer, heme, COX-2 enzyme, arachidonic acid, and a standard inhibitor like celecoxib).

-

Test compounds dissolved in a suitable solvent.

-

96-well plates.

-

Microplate reader.

Protocol:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10-20 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stannous chloride solution).

-

Quantify the product (e.g., PGF2α) using an enzyme immunoassay (EIA) and a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

Auxin-like Herbicidal Action

Phenoxyacetic acid herbicides act as synthetic auxins. At high concentrations, they disrupt normal plant growth by overwhelming the natural auxin signaling pathways.[12][13][14] The primary mechanism involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) receptor complex.

Caption: Simplified signaling pathway of auxin-like herbicides.

In this pathway, the herbicide binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins by the 26S proteasome.[2] This degradation releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to uncontrolled cell division and growth, and ultimately, plant death.[13] Other proteins like Auxin Binding Protein 1 (ABP1) and S-Phase Kinase-Associated Protein 2A (SKP2A) are also involved in mediating auxin responses.[12]

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety [mdpi.com]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of antimicrobial activity [protocols.io]

- 11. japer.in [japer.in]

- 12. scielo.br [scielo.br]

- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

The Role of 3-Methoxyphenoxyacetic Acid Scaffolds in Auxin-Mimic Herbicide Development: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Phenoxyacetic acids represent a foundational class of synthetic auxin herbicides, which have been pivotal in selective weed management for decades. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf weeds. The herbicidal activity, selectivity, and environmental fate of these molecules are profoundly influenced by the nature and position of substituents on the aromatic ring. This technical guide explores the role of the phenoxyacetic acid scaffold in herbicide development, with a focus on the structural features of compounds like 3-Methoxyphenoxyacetic acid and its derivatives. While not as commercially prominent as its chlorinated counterparts (e.g., 2,4-D, MCPA), the methoxy-substituted scaffold serves as a valuable case study for understanding structure-activity relationships and the principles of auxin-mimic herbicide design.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic phenoxyacetic acid herbicides function by overwhelming the plant's natural auxin signaling pathway. At the molecular level, these herbicides bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA repressors are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a cascade of auxin-responsive genes. The resulting overstimulation of these genes leads to epinastic growth, disruption of normal developmental processes, and ultimately, plant death.

Caption: Synthetic auxin herbicide mode of action.

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid herbicides is typically achieved through a Williamson ether synthesis. This involves the reaction of a substituted phenol with a salt of chloroacetic acid under basic conditions. The following is a generalized protocol.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium 3-Methoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxyphenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide and stir the mixture until the phenol is completely converted to its sodium salt.

-

Reaction with Sodium Chloroacetate: Prepare an aqueous solution of sodium chloroacetate. Add this solution to the sodium 3-methoxyphenoxide mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification and Extraction: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1. This will precipitate the this compound. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Caption: General workflow for the synthesis of phenoxyacetic acids.

Herbicidal Activity and Bioassays

The herbicidal potential of phenoxyacetic acid derivatives is evaluated through a series of standardized bioassays. These assays are designed to determine the phytotoxicity of the compounds on target weed species and their selectivity towards crops.

Experimental Protocol: Seed Germination and Root Elongation Bioassay

This protocol is a common method for the primary screening of herbicidal compounds.

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions in distilled water to achieve the desired test concentrations. A negative control (water) and a positive control (e.g., 2,4-D) should be included.

-

Petri Dish Assay: Place a sterile filter paper in a 9 cm Petri dish. Add 5 mL of the test solution to the filter paper.

-

Seed Plating: Place 10-20 seeds of a model monocot (e.g., Sorghum bicolor) and a model dicot (e.g., Lactuca sativa) in each Petri dish.

-

Incubation: Seal the Petri dishes with paraffin film and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7-10 days.

-

Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length for each seedling.

-

Analysis: Calculate the percent inhibition of germination and growth for each treatment relative to the negative control. Determine the IC50 (concentration required for 50% inhibition) values for each compound.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific herbicidal data for this compound is not widely available in the literature, studies on analogous compounds provide insight into the structure-activity relationships of phenoxyacetic acid herbicides. The following tables summarize representative data for derivatives of eugenol and guaiacol, which share structural similarities.

Table 1: Phytotoxic Effects of Phenoxyacetic Acid Derivatives on Lactuca sativa (Lettuce)

| Compound | Concentration (mmol L⁻¹) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| Guaiacol | 3.0 | 87.61 | 98.23 | 90.95 |

| Guaiacoxyacetic Acid | 3.0 | 100 | 100 | 100 |

| Eugenol | 3.0 | 18.58 | 36.43 | 62.89 |

| Eugenoxyacetic Acid | 3.0 | 18.58 | 36.43 | 62.89 |

| 2,4-D (Control) | 3.0 | 100 | 100 | 100 |

Data adapted from studies on phenoxyacetic acids derived from natural phenols.

Table 2: Phytotoxic Effects of Phenoxyacetic Acid Derivatives on Sorghum bicolor (Sorghum)

| Compound | Concentration (mmol L⁻¹) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| Guaiacol | 3.0 | - | 82.49 | - |

| Guaiacoxyacetic Acid | 3.0 | 80.33 | 97.93 | 100 |

| Eugenol | 3.0 | - | - | - |

| Eugenoxyacetic Acid | 3.0 | - | - | - |

| 2,4-D (Control) | 3.0 | 100 | 100 | 100 |

Data adapted from studies on phenoxyacetic acids derived from natural phenols. Dashes indicate data not reported or not significant.

The data indicates that the conversion of a phenol to its corresponding phenoxyacetic acid can significantly impact its herbicidal activity. For instance, guaiacoxyacetic acid showed potent inhibitory effects on both lettuce and sorghum. The differential activity between dicots (Lactuca sativa) and monocots (Sorghum bicolor) is a key aspect of these herbicides' selectivity.

Conclusion

The phenoxyacetic acid scaffold is a versatile and enduring platform for the development of auxin-mimic herbicides. While the herbicidal potential of any given derivative, such as one based on a 3-methoxyphenoxy moiety, must be determined empirically, the established principles of auxin biology provide a clear mechanism of action and a rational basis for design. The synthesis and bioassay protocols outlined in this guide represent standard methodologies in the field for the discovery and evaluation of new herbicidal compounds. Future research in this area will likely focus on developing derivatives with improved efficacy, enhanced crop safety, and more favorable environmental profiles.

Toxicological Profile of 3-Methoxyphenoxyacetic Acid: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 3-Methoxyphenoxyacetic acid is limited in publicly available literature. This document provides a comprehensive overview based on data from structurally similar compounds, including methoxyacetic acid, 2-methoxyphenoxyacetic acid, 3-methoxyphenylacetic acid, and other phenoxyacetic acid derivatives. This approach, known as read-across, is a common practice in toxicological assessment for data-poor chemicals. The information presented herein should be interpreted with this consideration.

Executive Summary

This technical guide synthesizes the available toxicological information for this compound and its structural analogs to provide a detailed profile for researchers, scientists, and drug development professionals. Due to the scarcity of data on this compound itself, this report focuses on the toxicological properties of closely related phenoxyacetic acid derivatives. The primary hazards associated with this class of compounds include potential reproductive and developmental toxicity, as well as irritant effects on the skin, eyes, and respiratory system. The genotoxic and carcinogenic potential appears to be variable and dependent on the specific substitutions on the phenoxy ring.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 2088-24-6 | [1] |

| Molecular Formula | C9H10O4 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 116-117 °C | |

| Solubility | No data available | - |

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for structural analogs of this compound.

Table 1: Acute Toxicity

| Chemical | Test Species | Route | LD50/LC50 | Reference |

| Methoxyacetic acid | Rat | Oral | 1000 - 1500 mg/kg bw | |

| Methoxyacetic acid | Rat (unspecified) | Inhalation (7h) | 7.86 mg/L (converted to 4h equivalent) | |

| 4-Chloro-o-tolyloxyacetic acid | Rat | Oral | 700 mg/kg | |

| Phenoxyacetic acid | Rat | Oral | 1500 mg/kg | |

| Phenoxyacetic acid | Rabbit | Dermal | > 5000 mg/kg |

Table 2: Irritation and Sensitization

| Chemical | Test Species | Endpoint | Result | Reference |

| Methoxyacetic acid | Rabbit | Skin Irritation | Corrosive | |

| 2-(2-Methoxyphenoxy)acetic acid | - | Skin Irritation | Causes skin irritation | [2] |

| 2-(2-Methoxyphenoxy)acetic acid | - | Eye Irritation | Causes serious eye irritation | [2] |

| 2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid | - | Skin Irritation | Causes skin irritation | [3] |

| 2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid | - | Eye Irritation | Causes serious eye irritation | [3] |

| 2-(2-(Hydroxymethyl)-4-methoxyphenoxy)acetic acid | - | Respiratory Irritation | May cause respiratory irritation | [3] |

| Phenoxyacetic acid | Rabbit | Skin Irritation | Mild skin irritation |

Table 3: Reproductive and Developmental Toxicity

| Chemical | Test Species | Effect | Reference |

| Methoxyacetic acid | Mouse | May impair fertility and cause harm to the unborn child. Increased foetal mortality and skeletal malformations observed. | |

| Methoxyacetic acid | Rat | Dose-dependent depletion of spermatocytes. |

Table 4: Genotoxicity

| Chemical | Assay | Result | Reference |

| Methoxyacetic acid | In vitro studies | Not considered to be genotoxic | |

| 2,4-Dichlorophenoxyacetic acid | Multiple in vitro and in vivo assays | Cytotoxic and mutagenic effects observed, including chromosomal breaks, deletions, and exchanges in mice. | [4] |

Table 5: Carcinogenicity

| Chemical | Test Species | Finding | Reference |

| Methoxyacetic acid | - | Not considered to be carcinogenic based on lack of genotoxicity and no structural alerts. | |

| 2,4-Dichlorophenoxyacetic acid | Rat and Mouse | Carcinogenic in male and female rats (lymphosarcomas, mammary gland neoplasms). Likely carcinogenic in mice. | [5] |

| 4-Chloro-o-tolyloxyacetic acid | Human | IARC Group 2B: Possibly carcinogenic to humans. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, the following sections describe general methodologies commonly used for assessing the toxicity of phenoxyacetic acid derivatives, as inferred from the available literature.

Acute Oral Toxicity (LD50)

A standard acute oral toxicity study, such as OECD Test Guideline 401 or 420, is typically employed. The protocol involves the administration of the test substance to a group of rodents (usually rats) at various dose levels.

Acute Oral Toxicity Experimental Workflow

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay, following a guideline like OECD 471, uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

Ames Test Experimental Workflow

Mechanism of Action and Signaling Pathways

The toxicological mechanisms of phenoxyacetic acid derivatives are diverse and depend on their specific chemical structures.

Reproductive Toxicity of Methoxyacetic Acid

Methoxyacetic acid, a structural analog, is a known reproductive toxicant. It is a metabolite of ethylene glycol monomethyl ether (EGME) and is believed to mediate its toxic effects.[6] The proposed mechanism involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression that are critical for reproductive function.[6]

Methoxyacetic Acid Toxicity Pathway

Structure-Activity Relationships of Phenoxyacetic Acid Herbicides

Studies on chlorinated derivatives of phenoxyacetic acid, such as 2,4-D, have shown that the position and number of chlorine atoms on the benzene ring significantly influence their cytotoxicity and mutagenicity.[4] For instance, chlorine atoms at positions 2 and/or 4 are associated with mutagenic effects.[4] This suggests that the toxicological profile of this compound will be highly dependent on the metabolic fate of the methoxy group and the overall electronic properties of the molecule.

Conclusion

While a complete toxicological profile of this compound cannot be constructed due to the lack of direct experimental data, a review of its structural analogs provides valuable insights into its potential hazards. Based on the available information, this compound should be handled with care, assuming potential for skin, eye, and respiratory irritation. The most significant concern, based on the toxicity of methoxyacetic acid, is the potential for reproductive and developmental effects. Further toxicological studies, including acute toxicity, genotoxicity, and reproductive toxicity screens, are warranted to definitively characterize the hazard profile of this compound. Researchers and drug development professionals should implement appropriate safety measures and consider the potential for reproductive toxicity in any application of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Methoxyphenoxyacetic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals